molecular formula C14H13NO4S2 B11147360 N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11147360
M. Wt: 323.4 g/mol
InChI Key: IZXCLNNBEPWDMC-UHFFFAOYSA-N
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Description

N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a compound that features a thiophene ring, a phenylsulfonyl group, and an acetamide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide typically involves the reaction of thiophene derivatives with phenylsulfonyl chloride and acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-oxo-1-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its combination of a thiophene ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NO4S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2-oxo-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C14H13NO4S2/c1-10(16)15-14(13(17)12-8-5-9-20-12)21(18,19)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,15,16)

InChI Key

IZXCLNNBEPWDMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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